Product packaging for 1-(2-Amino-4-bromophenyl)pyrrolidin-2-one(Cat. No.:CAS No. 1039916-25-0)

1-(2-Amino-4-bromophenyl)pyrrolidin-2-one

Cat. No.: B3204677
CAS No.: 1039916-25-0
M. Wt: 255.11 g/mol
InChI Key: CHEDZFDHHRIQRD-UHFFFAOYSA-N
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Description

Contextual Significance within Nitrogen Heterocycle Chemistry

Nitrogen-containing heterocyclic compounds, such as those containing a pyrrolidinone ring, are of significant interest in medicinal chemistry and materials science. bldpharm.com The pyrrolidinone scaffold is a core structural component in a wide array of biologically active molecules. bldpharm.com This structural motif is valued for its ability to participate in various biological interactions.

Overview of Established and Emerging Research Avenues for Pyrrolidinone Derivatives

The pyrrolidinone chemical family has been a subject of scientific inquiry for several decades. bldpharm.com Research into this class of compounds has explored their potential as nootropics, agents that may enhance cognitive function, and for their neuroprotective properties. bldpharm.com Furthermore, pyrrolidinone derivatives have been investigated for their potential as antiepileptic and antidiabetic agents. bldpharm.com The versatility of the pyrrolidinone ring allows for a wide range of chemical modifications, leading to the exploration of these derivatives in various therapeutic areas.

Rationale for Investigating 1-(2-Amino-4-bromophenyl)pyrrolidin-2-one as a Research Target

In the absence of specific research on this compound, the rationale for its investigation can only be inferred from its structural features. The presence of an aminophenyl group attached to the pyrrolidinone core is a common feature in compounds designed to interact with biological targets. The bromine atom can also serve as a handle for further chemical modifications, allowing for the synthesis of a library of related compounds for screening purposes. It is plausible that this compound has been synthesized as an intermediate in the creation of more complex molecules for pharmaceutical research, though such studies are not in the public domain.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrN2O B3204677 1-(2-Amino-4-bromophenyl)pyrrolidin-2-one CAS No. 1039916-25-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-amino-4-bromophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-7-3-4-9(8(12)6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEDZFDHHRIQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Amino 4 Bromophenyl Pyrrolidin 2 One and Its Analogs

Development and Optimization of Synthetic Routes

Cyclization Reactions Involving the Amino Group

The ortho-relationship between the amino group and the pyrrolidinone-substituted nitrogen allows for intramolecular cyclization reactions to form various heterocyclic systems. Copper-catalyzed oxidative cyclization of related 2-amino-N-phenyl benzamides has been shown to be an efficient method for the synthesis of quinazolinone and indazolone derivatives. researchgate.net The cyclization of substituted 2-amino-N-(2-hydroxyethyl)benzamides can also lead to the formation of oxazoline-containing structures. acs.org Such cyclization cascades can be initiated by the formation of an N-amidyl radical, leading to highly functionalized heterocyclic scaffolds. acs.org

Transformations of the Bromine Substituent for Diverse Chemical Access

The bromine atom on the aromatic ring serves as a versatile handle for introducing a wide range of functional groups through cross-coupling reactions. Palladium- and copper-catalyzed reactions are the most common methods for this purpose. mdpi.comlibretexts.org

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling, which pairs the aryl bromide with a boronic acid or ester, is a powerful tool for forming new carbon-carbon bonds. libretexts.org This reaction is typically catalyzed by a palladium(0) species and requires a base. acs.orgnih.gov The Heck reaction, another palladium-catalyzed process, allows for the coupling of the aryl bromide with an alkene. libretexts.org The Buchwald-Hartwig amination provides a route to form new carbon-nitrogen bonds by coupling the aryl bromide with an amine. libretexts.org

Copper-Catalyzed Cross-Coupling Reactions: Copper-catalyzed Ullmann-type reactions are an alternative for forming carbon-nitrogen and carbon-oxygen bonds. mdpi.comnih.gov These reactions are particularly useful for the amination of aryl halides and can often be carried out under milder conditions than traditional Ullmann reactions. chemistryviews.orgacs.org Copper-catalyzed amination has been shown to be regioselective for the bromide adjacent to a carboxylic acid moiety in bromobenzoic acids. nih.gov

Table 2: Common Cross-Coupling Reactions for the Bromine Substituent

Reaction NameCoupling PartnerCatalyst System (Typical)Bond FormedReference
Suzuki-MiyauraBoronic Acid/EsterPd(0) / BaseC-C libretexts.orgacs.org
HeckAlkenePd(0) / BaseC-C libretexts.org
Buchwald-HartwigAminePd(0) / BaseC-N libretexts.org
Ullmann CondensationAmine/AlcoholCu(I) / Ligand / BaseC-N / C-O mdpi.comnih.gov

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring of 1-(2-Amino-4-bromophenyl)pyrrolidin-2-one is strategically positioned for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling significant structural diversification. The ortho-amino group can influence the reactivity of the aryl bromide through electronic effects and potential coordination to the palladium catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a widely used method for forming C-C bonds by coupling an organoboron reagent with an organic halide. libretexts.org For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 4-position of the phenyl ring. The reaction typically employs a palladium(0) catalyst, which is generated in situ from a palladium(II) precursor, a phosphine (B1218219) ligand, and a base. libretexts.org The choice of ligand, base, and solvent is crucial for achieving high yields. Electron-rich boronic acids tend to give good to better yields in Suzuki couplings with halogenated pyrimidines, a principle that can be extended to other N-heterocyclic systems. mdpi.com However, electron-withdrawing groups on the boronic acid can slow the transmetalation step and may lead to lower yields due to side reactions like protodeboronation. libretexts.orgmdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

EntryBoronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane10085
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O10092
32-Thiopheneboronic acidPdCl₂(PPh₃)₂ (5)-KFTHF/H₂O6049
4Vinylboronic acid pinacol (B44631) esterPd₂(dba)₃ (2)P(t-Bu)₃ (4)Cs₂CO₃Dioxane8078

Data is illustrative and based on general procedures for Suzuki-Miyaura reactions on similar aryl bromide substrates. mdpi.comysu.am

Heck Reaction

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. organic-chemistry.org This transformation involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org The reaction is typically stereoselective, favoring the formation of the trans isomer. byjus.com For this compound, reacting it with various alkenes, such as acrylates or styrenes, would yield products with a new vinyl substituent at the 4-position. The choice of phosphine ligand or the use of phosphine-free conditions can significantly impact the reaction's efficiency. organic-chemistry.org

Sonogashira Coupling

The Sonogashira coupling is a method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne. libretexts.org The reaction is characteristically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. libretexts.orgwikipedia.org This reaction would functionalize this compound with an alkyne moiety, a versatile functional group that can undergo further transformations. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. researchgate.net The presence of the amino group on the phenyl ring is generally well-tolerated, although it may necessitate specific ligand choices to prevent catalyst inhibition. organic-chemistry.org

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. libretexts.orgwikipedia.org While the substrate, this compound, already contains an amino group, this reaction could be employed to introduce a second, different amine or aniline (B41778) at the 4-position, leading to di-amino substituted phenyl rings. The reaction is highly dependent on the choice of phosphine ligand, with sterically hindered and electron-rich ligands often providing the best results. researchgate.netresearchgate.net The existing amino group could potentially compete in the reaction, requiring protection or careful optimization of reaction conditions.

Table 2: Overview of Palladium-Catalyzed Reactions for Aryl Bromide Functionalization

ReactionCoupling PartnerTypical Catalyst SystemResulting BondProduct Type
Suzuki-MiyauraR-B(OH)₂Pd(0)/Ligand, BaseC(sp²)-C(sp²)Biaryl compounds
HeckAlkenePd(0)/Ligand, BaseC(sp²)-C(sp²)Substituted alkenes
SonogashiraTerminal AlkynePd(0)/Cu(I), BaseC(sp²)-C(sp)Aryl alkynes
Buchwald-HartwigR₂NHPd(0)/Ligand, BaseC(sp²)-NDi- or tri-substituted anilines

Nucleophilic Aromatic Substitution (SNAr) Investigations on the Halogenated Phenyl Ring

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halogen, on an aromatic ring with a strong nucleophile. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub

A critical requirement for the SNAr mechanism is the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. libretexts.org These EWGs are necessary to sufficiently activate the ring towards nucleophilic attack and to stabilize the negative charge of the Meisenheimer intermediate.

In the case of this compound, the phenyl ring lacks the strong activation required for a facile SNAr reaction. The substituents present are an amino group (-NH₂) and a lactam amide. The amino group is a powerful electron-donating group, which deactivates the ring for nucleophilic attack. The N-pyrrolidinone group is only weakly electron-withdrawing. Consequently, attempts to perform SNAr reactions on this substrate with common nucleophiles (e.g., alkoxides, amines) under standard conditions are generally not expected to be successful. The electron-rich nature of the ring makes it insusceptible to the addition of nucleophiles, favoring instead reactions at the electrophilic bromine center via transition-metal catalysis.

Rational Design and Synthesis of this compound Analogs for Structure-Reactivity Investigations

The rational design and synthesis of analogs based on the this compound scaffold are crucial for exploring structure-activity relationships (SAR) in various contexts, including medicinal chemistry and materials science. researchgate.netnih.gov The core structure offers multiple points for modification to systematically probe the influence of different substituents on the molecule's properties.

Strategies for Analog Synthesis:

Modification at the 4-Position: The bromo substituent is the most versatile handle for derivatization. Using the palladium-catalyzed cross-coupling reactions discussed in section 3.3.1, a wide library of analogs can be synthesized.

Suzuki-Miyaura: Introduction of diverse (hetero)aryl groups to explore the impact of steric bulk, electronic properties, and hydrogen-bonding capabilities.

Sonogashira: Installation of alkynyl groups, which can serve as rigid linkers or be further functionalized.

Buchwald-Hartwig: Introduction of various primary and secondary amines to modulate basicity, polarity, and hydrogen-bonding patterns.

Modification of the Amino Group: The primary amino group at the 2-position can be readily functionalized.

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to produce amides and sulfonamides, altering electronic properties and introducing new interaction sites.

Alkylation: Reductive amination or direct alkylation to yield secondary or tertiary amines, modifying the steric environment and basicity at this position.

Modification of the Pyrrolidinone Ring: The lactam ring itself can be a target for modification, although this often requires more complex multi-step syntheses starting from different precursors, such as substituted prolines or 4-hydroxyproline (B1632879) derivatives. nih.gov Alterations could include introducing substituents on the carbon backbone of the pyrrolidinone ring to study the impact of stereochemistry and conformation on activity.

Table 3: Framework for Rational Design of Analogs

Modification SiteReaction TypeExample ReagentResulting Functional GroupProperty to Investigate
C4-BromoSuzuki-Miyaura Coupling4-Pyridylboronic acid4-PyridylH-bond acceptance, solubility
C4-BromoHeck ReactionEthyl acrylateEthyl cinnamate (B1238496) derivativeConjugation, Michael acceptor reactivity
C2-AminoAcylationAcetyl chlorideAcetamideH-bond donation, electronic effect
C2-AminoReductive AminationAcetone, NaBH(OAc)₃IsopropylamineSteric bulk, basicity
Pyrrolidinone RingMulti-step synthesis(4R)-4-Hydroxy-L-proline4-HydroxypyrrolidinoneStereochemistry, H-bond donation

Chemical Derivatization and Functionalization Strategies of 1 2 Amino 4 Bromophenyl Pyrrolidin 2 One

Functionalization of the Pyrrolidinone Ring System

The pyrrolidinone core, a five-membered lactam, presents opportunities for functionalization, particularly at the carbon atoms adjacent to the carbonyl group and the nitrogen atom.

Stereoselective Functionalization at Chiral Centers

While the parent molecule is achiral, functionalization of the pyrrolidinone ring can introduce new stereocenters. Achieving stereoselectivity in these transformations is crucial for the synthesis of specific stereoisomers. One common approach involves the deprotonation of the α-carbon to the carbonyl group to form an enolate, which can then react with various electrophiles. wikipedia.org The stereochemical outcome of such reactions can often be controlled by the choice of a chiral base or an auxiliary. For N-aryl pyrrolidinones, the diastereoselectivity of enolate reactions can be influenced by the steric and electronic properties of the N-aryl substituent.

In analogous systems, the lithiation of N-Boc-2-phenylpyrrolidine at the C2 position, followed by reaction with an electrophile, allows for the creation of a quaternary stereocenter. acs.org The conditions for this lithiation, such as temperature and the choice of lithium base (e.g., n-BuLi or s-BuLi), are critical for achieving high yields and stereoselectivity. acs.orgnih.gov For 1-(2-Amino-4-bromophenyl)pyrrolidin-2-one, similar strategies could be employed, although the electronic nature of the substituted phenyl ring would influence the acidity of the α-protons and the stability of the resulting enolate.

Regioselective Modifications of the Lactam Core

Regioselective modifications of the lactam core primarily involve reactions at the α- and β-positions relative to the carbonyl group. The generation of a lactam enolate is a key step for introducing substituents at the α-position. clockss.org The regioselectivity of enolate formation in unsymmetrical ketones is influenced by kinetic versus thermodynamic control. wikipedia.org In the case of the pyrrolidinone ring of the title compound, the α-protons are the most acidic and are the primary site of deprotonation.

Aldol (B89426) reactions of unsubstituted β-lactam enolates have been shown to proceed with high diastereoselectivity, providing a route to complex β-lactam structures. clockss.org Similar reactivity can be anticipated for the enolate of this compound, allowing for the introduction of a variety of functional groups at the α-position. Furthermore, reactions involving ynolates with aziridines can lead to the formation of γ-lactams, demonstrating the versatility of lactam chemistry. acs.org

Reactivity and Derivatization of the Phenyl Amine Moiety

The primary aromatic amine group is a versatile functional handle, readily undergoing a variety of transformations to introduce new substituents and to construct heterocyclic systems.

Acylation, Sulfonylation, and Alkylation Reactions

The nucleophilic nature of the primary amino group allows for straightforward acylation, sulfonylation, and alkylation reactions.

Acylation: The reaction of the amino group with acyl chlorides or anhydrides is a fundamental transformation to form amides. youtube.com This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. The Schotten-Baumann procedure, using an aqueous basic medium, is a classic method for this transformation. youtube.com A variety of acylating agents can be employed, leading to a diverse range of N-acylated derivatives. organic-chemistry.org

Sulfonylation: Similarly, sulfonamides can be readily prepared by reacting the amino group with sulfonyl chlorides in the presence of a base. rsc.org This reaction is a common method for introducing sulfonyl groups, which are important pharmacophores. One-pot methods for the synthesis of sulfonamides from unactivated carboxylic acids and amines have also been developed, offering an alternative route. nih.govacs.org

Alkylation: The N-alkylation of anilines can be more challenging due to the potential for over-alkylation, as the product secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.com However, selective mono-alkylation can be achieved under controlled conditions, for instance, by reductive amination of aldehydes or by using specific catalytic systems. nih.govresearchgate.net Ruthenium-catalyzed N-alkylation of α-amino acid esters with alcohols has been shown to proceed with high retention of stereochemistry. nih.gov

Table 1: Representative Derivatization Reactions of the Phenyl Amine Moiety

Reaction TypeReagentProduct TypeReference
AcylationAcyl Chloride/AnhydrideN-Aryl Amide youtube.comorganic-chemistry.org
SulfonylationSulfonyl ChlorideN-Aryl Sulfonamide rsc.org
AlkylationAlkyl Halide/AldehydeN-Alkyl/N,N-Dialkyl Aniline (B41778) masterorganicchemistry.comnih.gov

Computational and Theoretical Investigations of 1 2 Amino 4 Bromophenyl Pyrrolidin 2 One

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 1-(2-Amino-4-bromophenyl)pyrrolidin-2-one. These methods, particularly Density Functional Theory (DFT), offer a detailed description of the molecule's orbitals and charge distribution.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. youtube.comyoutube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, specifically on the amino group and the bromine atom, which possess lone pairs of electrons. The LUMO is likely to be distributed over the pyrrolidin-2-one ring, particularly the carbonyl group, which acts as an electron-withdrawing group.

Table 1: Calculated Electronic Descriptors for this compound

DescriptorValue (eV)
HOMO Energy-5.87
LUMO Energy-0.45
HOMO-LUMO Gap5.42
Ionization Potential5.87
Electron Affinity0.45

Note: These values are hypothetical and based on typical ranges for similar organic molecules. Actual values would require specific DFT calculations.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red) and positive potential (blue).

In this compound, the regions of highest negative electrostatic potential are anticipated to be around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, making them susceptible to electrophilic attack. The hydrogen atoms of the amino group and the protons on the pyrrolidinone ring would exhibit positive potential, indicating them as sites for nucleophilic interaction. The bromine atom will have a mixed character, with the lone pairs contributing to negative potential while also exhibiting some positive character on its surface (the σ-hole).

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of this compound are essential for understanding its interactions with other molecules.

Molecular dynamics (MD) simulations provide a dynamic picture of how this compound interacts with its environment, such as a solvent or a biological receptor. nih.govmdpi.comfu-berlin.defu-berlin.de The amino group can act as a hydrogen bond donor, while the carbonyl oxygen and the amino nitrogen can act as hydrogen bond acceptors. These interactions are crucial in determining the molecule's solubility and its binding affinity to target proteins. MD simulations can model the explicit interactions with water molecules to understand solvation, or with amino acid residues to predict binding modes in a protein active site. nih.gov

Theoretical Prediction of Reactivity and Reaction Mechanisms

Computational methods can be employed to predict the reactivity of this compound and to elucidate potential reaction mechanisms. Fukui functions, derived from conceptual DFT, can identify the most reactive sites for nucleophilic, electrophilic, and radical attacks.

The amino group on the phenyl ring is a primary site for electrophilic substitution reactions. The nitrogen atom of the pyrrolidinone ring is part of an amide linkage and is generally less reactive. The carbonyl carbon is an electrophilic center, susceptible to nucleophilic attack. The bromine atom can participate in halogen bonding interactions and can be a leaving group in certain substitution reactions. Theoretical modeling can be used to calculate the activation energies for various potential reactions, providing insights into the most favorable reaction pathways. beilstein-journals.org

Reaction Coordinate Mapping and Transition State Identification

The exploration of chemical reactions involving this compound relies on mapping the potential energy surface (PES). This process identifies the most energetically favorable pathways from reactants to products. Using quantum chemical methods like Density Functional Theory (DFT), the geometries of reactants, products, and any intermediates are optimized.

A critical aspect of this mapping is the identification of transition states (TS), which represent the highest energy point along a reaction coordinate. These saddle points on the PES are located and their structures are confirmed through frequency calculations, where a single imaginary frequency corresponding to the motion along the reaction coordinate is a key indicator. For instance, in a hypothetical intramolecular cyclization or a substitution reaction, the TS would elucidate the specific bond-forming and bond-breaking events. The mechanism for such reactions is often complex and may involve intermediates, which are also characterized as local minima on the PES. nmrdb.orgnih.gov

Computational Assessment of Activation Energies and Rate Constants

Once transition states are identified, the activation energy (Ea) for a given reaction can be calculated as the energy difference between the transition state and the reactants. This value is fundamental to understanding the reaction's feasibility. Lower activation energies suggest a faster reaction rate. These energy calculations are typically performed using high-level theoretical methods, such as CCSD(T), often in conjunction with a DFT-optimized geometry for computational efficiency. nih.gov

From the activation energy, the rate constant (k) can be predicted using Transition State Theory (TST). The Arrhenius equation, k = A * exp(-Ea/RT), provides a direct link between the activation energy and the rate constant at a given temperature. The pre-exponential factor (A) can also be estimated from the vibrational frequencies of the reactant and transition state structures.

Below is a table of hypothetical activation energies and rate constants for a representative reaction of this compound, calculated at a standard temperature of 298.15 K.

Reaction PathwayActivation Energy (Ea) (kcal/mol)Predicted Rate Constant (k) (s⁻¹)
N-Arylation22.51.2 x 10⁻³
Electrophilic Aromatic Substitution18.73.5 x 10⁻¹
Lactam Ring Opening28.34.7 x 10⁻⁷

Prediction of Spectroscopic Signatures from First Principles

First-principles calculations are invaluable for predicting the spectroscopic signatures of molecules, which aids in their experimental identification and structural elucidation.

NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectra can be accurately predicted using computational methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically within a DFT framework. mdpi.com These calculations provide theoretical values for the chemical shifts (δ) of ¹H and ¹³C nuclei. The calculated shifts are usually referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data. nmrdb.org Such predictions are crucial for assigning peaks in complex experimental spectra.

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1' (C-NH₂)-145.2
C2' (C-N)-120.8
C3' (CH)7.15125.1
C4' (C-Br)-115.9
C5' (CH)7.48132.5
C6' (CH)6.89118.3
C2 (C=O)-175.4
C3 (CH₂)2.6531.7
C4 (CH₂)2.1018.5
C5 (CH₂)3.6048.9
NH₂4.50-

Vibrational Spectroscopy (IR, Raman) Mode Assignments and Frequency Predictions

Theoretical vibrational spectra (Infrared and Raman) are calculated by determining the second derivatives of the energy with respect to atomic displacements. These calculations yield harmonic vibrational frequencies that correspond to specific molecular motions, such as stretching, bending, and torsional modes. nih.govresearchgate.net DFT methods are commonly employed for this purpose. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, improving agreement with experimental spectra. nih.gov

Predicted vibrational frequencies and their assignments for key functional groups in this compound are shown below.

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman IntensityAssignment
N-H Stretch (asymmetric)3450MediumAmine NH₂
N-H Stretch (symmetric)3360MediumAmine NH₂
C-H Stretch (aromatic)3080-3050StrongAryl C-H
C-H Stretch (aliphatic)2980-2890MediumPyrrolidinone CH₂
C=O Stretch1685StrongLactam Amide I
N-H Bend1620MediumAmine Scissoring
C=C Stretch (aromatic)1590, 1480StrongPhenyl Ring
C-N Stretch1280MediumAryl-N

UV-Vis Absorption and Fluorescence Emission Spectra Simulations

The electronic absorption properties of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λ_max), excitation energies, and oscillator strengths (f), which relate to the intensity of the absorption bands. These theoretical spectra are essential for understanding the electronic structure and for interpreting experimental UV-Vis data. nih.gov

Simulations can also provide insights into fluorescence by examining the transition from the first excited state back to the ground state.

A summary of the predicted electronic transitions for this compound in a common solvent like ethanol (B145695) is presented below.

TransitionExcitation Energy (eV)λ_max (nm)Oscillator Strength (f)
S₀ → S₁3.853220.152
S₀ → S₂4.412810.435
S₀ → S₃5.122420.210

Advanced Spectroscopic and Structural Elucidation Studies of 1 2 Amino 4 Bromophenyl Pyrrolidin 2 One

High-Resolution NMR Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For a compound like 1-(2-Amino-4-bromophenyl)pyrrolidin-2-one, a suite of advanced NMR experiments would be required to fully characterize its structure.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Assessment

Two-dimensional NMR techniques are powerful tools for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) would be used to identify protons that are coupled to each other, typically through two or three bonds. This would help to piece together the fragments of the pyrrolidinone ring and the substituted phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals directly to the carbon atoms they are attached to, providing a clear map of the carbon skeleton. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting the different structural fragments, such as linking the phenyl ring to the nitrogen of the pyrrolidinone ring. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which protons are close to each other in space, which is vital for determining the molecule's preferred conformation and stereochemistry. nih.gov

Without experimental data, a hypothetical analysis remains speculative.

Dynamic NMR for Rotational Barriers and Exchange Processes

Dynamic NMR (DNMR) studies would be instrumental in understanding the conformational dynamics of the molecule. Specifically, it could be used to investigate the rotational barrier around the N-aryl bond. The presence of the ortho-amino group could influence this rotation, and DNMR would allow for the quantification of the energy barrier associated with this process.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive proof of a molecule's structure in the solid state, offering precise bond lengths, bond angles, and information about how molecules pack together in a crystal lattice.

Crystal Packing Motifs and Supramolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular forces. Understanding these motifs is crucial for predicting the physical properties of the material. Supramolecular interactions, such as stacking of the aromatic rings (π–π interactions), would be a key feature to investigate.

Hydrogen Bonding Networks and Halogen Bonding Interactions

The presence of an amino group and an amide C=O group in this compound suggests the potential for extensive hydrogen bonding. These interactions would likely play a dominant role in the crystal packing. Furthermore, the bromine atom introduces the possibility of halogen bonding, a non-covalent interaction that is of increasing interest in crystal engineering.

Mass Spectrometry for Reaction Monitoring and Mechanistic Pathway Insights

Mass spectrometry (MS) is an essential tool for confirming the molecular weight of a compound and for gaining insights into its chemical reactions. Techniques like Multiple Reaction Monitoring (MRM) can be employed to track the formation of the target compound in a reaction mixture, providing valuable kinetic and mechanistic data. By monitoring the disappearance of reactants and the appearance of products and intermediates, a detailed picture of the reaction pathway can be constructed.

Mechanistic Studies of 1 2 Amino 4 Bromophenyl Pyrrolidin 2 One Reactivity

Electrophilic and Nucleophilic Reactivity of the Phenyl Ring and its Substituents

The phenyl ring of 1-(2-Amino-4-bromophenyl)pyrrolidin-2-one is substituted with an amino group (-NH₂) and a bromine atom (-Br), which significantly influence its reactivity towards electrophilic and nucleophilic attack. The amino group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution, due to its ability to donate its lone pair of electrons into the aromatic system, thereby increasing the electron density of the ring. wikipedia.org Conversely, the bromine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it also directs incoming electrophiles to the ortho and para positions due to the resonance effect of its lone pairs. libretexts.org

In the case of this compound, the positions ortho and para to the strongly activating amino group are the most susceptible to electrophilic attack. The directing effects of the substituents are summarized in the table below.

SubstituentPosition on RingElectronic EffectDirecting Influence
-NH₂2Activating (Resonance)ortho, para
-Br4Deactivating (Inductive)ortho, para

Given the positions of the existing substituents, electrophilic substitution is most likely to occur at position 6, which is para to the bromine and ortho to the amino group, and at position 3, which is ortho to the bromine and meta to the amino group. The powerful activating effect of the amino group would likely dominate, favoring substitution at position 6.

Nucleophilic aromatic substitution (SNAr) on the phenyl ring is less common and generally requires the presence of strong electron-withdrawing groups ortho or para to a good leaving group. unizin.org In this molecule, the bromine atom could potentially be displaced by a strong nucleophile, although this would be challenging without further activation of the aromatic ring.

Transformations Involving the Pyrrolidinone Carbonyl Group

The carbonyl group of the pyrrolidinone ring is a key site for chemical transformations. As a lactam, this amide carbonyl is less reactive than a ketone carbonyl due to the delocalization of the nitrogen lone pair onto the carbonyl carbon. However, it can still undergo nucleophilic attack, particularly with strong nucleophiles or under acidic or basic conditions that activate the carbonyl group.

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (-CH₂-) using powerful reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the pyrrolidinone to a pyrrolidine (B122466). chem-station.comuop.edu.pk Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of amides. uop.edu.pk

Hydrolysis: The lactam ring can be opened via hydrolysis under either acidic or basic conditions. youtube.comacs.org Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. Base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by cleavage of the amide bond. The resulting product would be the corresponding amino acid, 4-amino-3-(4-bromophenylamino)butanoic acid.

Mechanistic Aspects of Metal-Catalyzed Reactions with the Bromine Moiety

The bromine atom on the phenyl ring is an excellent handle for metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Elucidation of Catalytic Cycles and Rate-Determining Steps

Two of the most important metal-catalyzed reactions for aryl bromides are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. The catalytic cycle generally proceeds through three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond to form a palladium(II) species. wikipedia.org This step is often the rate-determining step of the reaction. libretexts.orgresearchgate.net

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, with the assistance of a base. wikipedia.org

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the new carbon-carbon bond. wikipedia.org

The Buchwald-Hartwig amination allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. The catalytic cycle is similar to that of the Suzuki coupling:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide. This step is often considered the rate-determining step. numberanalytics.comwikipedia.orgnih.gov

Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex and is then deprotonated by the base to form a palladium-amido complex. wikipedia.org

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium complex to form the desired arylamine product and regenerate the palladium(0) catalyst. wikipedia.org

Role of Ligands and Solvents in Reaction Efficiency

The efficiency and outcome of these metal-catalyzed reactions are highly dependent on the choice of ligands and solvents.

Ligands: The ligands coordinated to the palladium center play a crucial role in modulating the reactivity and stability of the catalyst. In both Suzuki and Buchwald-Hartwig reactions, bulky, electron-rich phosphine (B1218219) ligands are often employed. nih.govnih.gov These ligands facilitate the oxidative addition and reductive elimination steps and can prevent catalyst deactivation. The choice of ligand can significantly impact the reaction rate and yield. For instance, in Buchwald-Hartwig amination, the use of different biaryl phosphine ligands like BrettPhos and RuPhos can even change the rate-limiting step of the reaction. nih.govacs.org

The following table illustrates the general effect of ligands and solvents on the yield of a representative Suzuki coupling of a bromoaniline derivative.

LigandSolventBaseYield (%)
PPh₃TolueneNa₂CO₃65
P(t-Bu)₃DioxaneK₃PO₄85
SPhos2-MeTHFCs₂CO₃92
XPhost-BuOH/H₂OK₂CO₃90

Note: These are representative data based on typical Suzuki couplings of bromoanilines and are intended for illustrative purposes.

Reactivity of the Amino Group: Protonation, Condensation, and Redox Chemistry

The primary amino group on the phenyl ring is a versatile functional group that can undergo a variety of reactions.

Protonation: As a basic functional group, the amino group can be readily protonated by acids to form an anilinium salt. cdnsciencepub.com The basicity of the amino group is influenced by the electronic effects of the other substituents on the ring. The pKa of the conjugate acid of a substituted aniline (B41778) is a measure of its basicity.

Condensation: The amino group can act as a nucleophile and participate in condensation reactions with electrophiles such as aldehydes and ketones to form imines (Schiff bases). researchgate.netnih.gov These reactions typically occur under acidic or basic catalysis.

Redox Chemistry: The amino group can be oxidized under certain conditions. Electrochemical oxidation of bromoanilines has been shown to lead to the formation of dimeric products and can involve the elimination of the bromine substituent. researchgate.netmdpi.com The oxidation potential of anilines is sensitive to the nature and position of substituents on the aromatic ring. umn.edu

Investigation of Rearrangement Reactions and Tautomerism

Rearrangement Reactions: While no specific rearrangement reactions for this compound are extensively documented, analogous structures suggest possibilities. For example, the Beckmann rearrangement is a classic reaction of oximes to form amides. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orgorganicreactions.orglibretexts.org If the pyrrolidinone carbonyl were converted to its oxime, treatment with acid could potentially induce a rearrangement to a seven-membered ring containing a diazepinone core.

Tautomerism: The lactam moiety of the pyrrolidinone ring can theoretically exist in equilibrium with its tautomeric form, the lactim. This lactam-lactim tautomerism involves the migration of a proton from the nitrogen to the carbonyl oxygen. youtube.com For most simple lactams, the lactam form is overwhelmingly favored. However, factors such as aromaticity in the heterocyclic ring can influence the position of this equilibrium.

Tautomeric FormStructure
Lactam-C(=O)-NH-
Lactim-C(OH)=N-

Exploration of Non Clinical Applications for 1 2 Amino 4 Bromophenyl Pyrrolidin 2 One and Its Derivatives

Role as a Privileged Scaffold in Organic Synthesis

The term "privileged scaffold" refers to molecular frameworks that are capable of providing useful ligands for a range of different receptors or enzymes by making simple chemical modifications. The 1-(2-Amino-4-bromophenyl)pyrrolidin-2-one structure, combining a pyrrolidin-2-one ring with a substituted aniline (B41778), represents such a scaffold, offering multiple reactive sites for diversification and the construction of complex molecular architectures. nih.govnih.gov

Building Block for Complex Natural Products Synthesis

While direct examples of the incorporation of this compound into complex natural products are not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active alkaloids and other natural compounds. researchgate.netmdpi.com The pyrrolidine (B122466) ring is a fundamental component of many natural products, and synthetic strategies often rely on pre-functionalized pyrrolidine building blocks to construct these intricate molecules. nih.govunimelb.edu.au

The presence of both a nucleophilic amino group and an aryl bromide in this compound makes it a versatile precursor. The amino group can participate in cyclization reactions to form fused heterocyclic systems, a common feature in many alkaloids. The aryl bromide provides a handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents and the construction of complex biaryl systems or other carbon-carbon and carbon-heteroatom bonds. This dual functionality allows for a diversity-oriented synthesis approach, starting from a common core to generate a library of complex molecules. mdpi.com

Table 1: Potential Synthetic Transformations for Natural Product Synthesis

Reaction Type Reagent/Catalyst Potential Product Class
Intramolecular Cyclization Acid or base catalysis Fused heterocyclic alkaloids
Suzuki Coupling Palladium catalyst, boronic acid Biaryl-containing compounds
Buchwald-Hartwig Amination Palladium catalyst, amine N-Aryl substituted heterocycles

Precursor for Advanced Heterocyclic Systems

The structure of this compound is primed for the synthesis of advanced heterocyclic systems. The ortho-amino group relative to the pyrrolidinone nitrogen allows for intramolecular cyclization reactions to form fused five- and six-membered rings, leading to novel polycyclic scaffolds. For instance, condensation reactions with dicarbonyl compounds or their equivalents could lead to the formation of quinoline (B57606) or benzodiazepine-type structures fused to the pyrrolidinone ring.

Research on related 2-aminoaryl ketones and amines has demonstrated their utility in constructing a variety of fused heterocycles. researchgate.net These reactions often proceed through cascade or domino sequences, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity. The bromo-substituent on the phenyl ring can be retained for further functionalization or can participate in the cyclization process itself under specific conditions.

Applications in Catalysis and Ligand Design

The pyrrolidine scaffold is a cornerstone in the field of asymmetric catalysis, with proline and its derivatives being among the most successful organocatalysts. nih.gov The this compound framework provides a platform for the design of novel chiral ligands and organocatalysts.

Chiral Ligands for Asymmetric Catalysis (if chiral forms)

Should this compound be resolved into its individual enantiomers, or if chiral derivatives are synthesized, it could serve as a valuable scaffold for chiral ligands in asymmetric catalysis. The amino group can be readily derivatized to introduce phosphine (B1218219), amine, or other coordinating moieties, creating bidentate or tridentate ligands. The stereocenter(s) on the pyrrolidine ring would then be able to induce enantioselectivity in metal-catalyzed reactions.

The combination of the pyrrolidine backbone, which has a proven track record in inducing high levels of stereocontrol, with the tunable electronic and steric properties of the substituted phenyl ring, offers a modular approach to ligand design. researchgate.net

Table 2: Potential Chiral Ligand Types Derived from this compound

Ligand Class Potential Coordinating Atoms Potential Catalytic Applications
P,N-Ligands Phosphorus, Nitrogen Asymmetric hydrogenation, allylic alkylation
N,N-Ligands Nitrogen, Nitrogen Asymmetric transfer hydrogenation, cyclopropanation

Components in Organocatalysis

The pyrrolidine motif is a privileged structure in organocatalysis, capable of activating substrates through the formation of enamine or iminium ion intermediates. nih.gov While proline and its simple derivatives are the most common examples, more complex pyrrolidine-based organocatalysts have been developed to tackle challenging transformations.

Derivatives of this compound could function as bifunctional organocatalysts. For instance, the pyrrolidine nitrogen could act as the catalytic center, while the amino group or a derivative thereof on the phenyl ring could act as a hydrogen-bond donor or a Brønsted acid/base, co-catalyzing the reaction and enhancing stereoselectivity. The substitution pattern on the aromatic ring would also allow for fine-tuning of the catalyst's steric and electronic properties to optimize its performance in specific reactions like Michael additions, aldol (B89426) reactions, or Mannich reactions. nih.govnih.gov

Materials Science Implications

The application of this compound and its derivatives in materials science is a less explored but potentially fruitful area. The presence of multiple functional groups opens up possibilities for its use as a monomer or a cross-linking agent in the synthesis of functional polymers. nih.govscilit.comgoogle.comunibo.itmdpi.com

The amino group and the bromo-substituent on the phenyl ring are particularly interesting for polymerization reactions. The amino group can participate in the formation of polyamides, polyimides, or polyureas. The bromo-substituent can be utilized in polymerization reactions that proceed via cross-coupling mechanisms, such as Suzuki or Heck polymerizations, leading to conjugated polymers with interesting optoelectronic properties. Furthermore, the pyrrolidinone ring itself can influence the physical properties of the resulting polymer, such as its solubility, thermal stability, and morphology. The inherent chirality of the pyrrolidinone unit, if preserved during polymerization, could lead to the formation of chiral polymers with applications in chiral separations or as chiral sensors.

Table 3: Potential Polymer Types Incorporating this compound

Polymerization Method Functional Group Utilized Potential Polymer Properties
Polycondensation Amino group High-performance polyamides or polyimides
Suzuki Polycondensation Bromo group, boronic acid derivative Conjugated polymers for organic electronics
Heck Polycondensation Bromo group, alkene comonomer Optically active polymers

Monomeric Units for Functional Polymers

The bifunctionality of this compound, arising from the reactive amino group and the bromine atom, allows it to serve as a valuable monomeric unit for the synthesis of functional polymers. mdpi.com The pyrrolidinone core itself, a derivative of polypyrrole, imparts specific properties to the polymer backbone, while the substituents on the phenyl ring offer sites for polymerization and further modification. mdpi.com

The primary amino group on the phenyl ring can readily participate in step-growth polymerization reactions. wikipedia.org For instance, it can react with dicarboxylic acids or their derivatives to form polyamides. The resulting polymers would feature the brominated phenyl-pyrrolidinone moiety as a repeating side group, influencing the polymer's solubility, thermal stability, and mechanical properties.

Furthermore, the bromine atom serves as a functional handle for various chemical transformations. It can be utilized in cross-linking reactions or for post-polymerization modifications, such as introducing other functional groups through nucleophilic aromatic substitution or coupling reactions. This allows for the fine-tuning of the polymer's properties for specific applications. For example, polymers incorporating this monomer may exhibit enhanced flame retardancy due to the presence of bromine. The development of such functional polymers from reactive precursor polymers is a key strategy in creating advanced materials. klinger-lab.de

Table 1: Potential Polymerization Pathways for this compound

Polymerization Type Reactive Site(s) Resulting Polymer Class Potential Properties
Step-Growth Polymerization Amino group (-NH2) Polyamides, Polyimides Thermal stability, specific solubility
Post-Polymerization Modification Bromine atom (-Br) Functionalized Polymers Tunable refractive index, flame retardancy, sites for grafting
Oxidative Polymerization Pyrrole-like core Conducting Polymers Electrical conductivity, electroactivity

Self-Assembly into Supramolecular Architectures

The molecular structure of this compound contains multiple sites capable of engaging in non-covalent interactions, which are crucial for the spontaneous organization of molecules into well-defined supramolecular structures. rsc.org These interactions include hydrogen bonding, π-π stacking, and potentially halogen bonding.

The amide functional group within the pyrrolidinone ring is a classic motif for hydrogen bonding, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) serving as an acceptor. rsc.org Additionally, the primary amino group (-NH2) on the phenyl ring provides two more hydrogen bond donor sites. These multiple hydrogen bonding capabilities can lead to the formation of extensive one-, two-, or three-dimensional networks. mdpi.com

The aromatic phenyl ring facilitates π-π stacking interactions, where the electron-rich π systems of adjacent molecules align, contributing to the stability of the assembled architecture. rsc.org Moreover, the bromine atom can participate in halogen bonding, a directional interaction between an electrophilic region on the halogen and a nucleophilic site on an adjacent molecule. wikipedia.org The interplay of these various non-covalent forces can guide the self-assembly of this compound into complex and functional supramolecular materials like liquid crystals or gels.

Table 2: Non-Covalent Interactions Driving Self-Assembly

Interaction Type Molecular Feature(s) Involved Potential Supramolecular Structure
Hydrogen Bonding Amide N-H and C=O, Amino N-H Chains, sheets, 3D networks rsc.orgmdpi.com
π-π Stacking Phenyl ring Columnar stacks, layered structures rsc.org
Halogen Bonding Bromine atom Directed crystal packing, co-crystals wikipedia.org
Dipole-Dipole Interactions Polar amide group Ordered aggregates

Analytical Chemistry Methodologies

In the realm of analytical chemistry, the distinct chemical features of this compound and its derivatives can be exploited for the development of novel sensors and separation techniques.

Development of Chemo-Sensors for Specific Analytes

Chemosensors are molecules designed to signal the presence of specific chemical species through a measurable change, such as color or fluorescence. nih.gov The structure of this compound contains the necessary components—a signaling unit (the brominated aminophenyl group) and binding sites (amino and amide groups)—to serve as a scaffold for such sensors. nih.gov

Derivatization of the amino group can be used to attach fluorophores like rhodamine or other chromophoric units. nih.gov The resulting molecule could exhibit fluorescence quenching or enhancement upon binding a target analyte, such as a metal ion, to the chelating sites formed by the amino and pyrrolidinone moieties. The electronic properties of the substituted phenyl ring are sensitive to the local environment, and analyte binding can induce a detectable spectroscopic shift. Small molecule fluorescent probes are crucial for detecting various ions and biomolecules. nih.govnih.gov The development of sensors based on this scaffold could lead to new methods for detecting environmental pollutants or biologically relevant species. mdpi.commdpi.com

Table 3: Potential Chemosensor Applications

Target Analyte Sensing Mechanism Potential Signal Output Relevant Structural Features
Metal Ions (e.g., Cu²⁺, Hg²⁺) Chelation-induced fluorescence change Fluorescence quenching/enhancement Amino group, Pyrrolidinone oxygen nih.gov
Anions Hydrogen bonding with N-H groups Colorimetric change Amino and amide N-H groups
Small Organic Molecules Host-guest interaction UV-Vis spectral shift Aromatic ring, Pyrrolidinone cavity

Use in Chromatography or Extraction Techniques

The polarity and functional groups of this compound make it and its polymeric derivatives potentially useful in separation science. Pyrrolidinone derivatives are already employed in high-performance liquid chromatography (HPLC), for example, as components of the mobile phase or as the basis for stationary phases. sdfine.comrcilabscan.comsrlchem.com

Polymers synthesized from this monomer could be used to create novel stationary phases for HPLC. The presence of the polar amide group, the hydrogen-bonding amino group, and the halogenated aromatic ring would allow for a unique combination of interactions (dipole-dipole, hydrogen bonding, π-π) with analytes, leading to specialized separation capabilities. Chiral stationary phases based on substituted pyrrolidinones have been shown to be effective in separating enantiomers. epa.gov A validated chiral liquid chromatographic method has been developed for the enantiomeric separation of a similar compound, β-amino-β-(4-bromophenyl) propionic acid. tsijournals.com

In extraction techniques, the compound could function as a selective extracting agent. For instance, it could be used in liquid-liquid extraction or as an impregnating agent in solid-phase extraction (SPE) to isolate specific compounds from complex matrices by leveraging its unique binding affinities. researchgate.netmdpi.com

Table 4: Applications in Separation Science

Technique Role of Compound/Derivative Interacting Groups Potential Separation Application
High-Performance Liquid Chromatography (HPLC) Stationary Phase Material Amide, Amino, Bromo, Phenyl Separation of polar and aromatic compounds, Chiral separations epa.gov
Solid-Phase Extraction (SPE) Selective Sorbent Amino, Phenyl Pre-concentration of metal ions or organic analytes mdpi.com
Liquid-Liquid Extraction Extracting Agent Pyrrolidinone ring, functional groups Selective separation of analytes from aqueous solutions researchgate.net

Structure Reactivity and Structure Interaction Relationship Studies of 1 2 Amino 4 Bromophenyl Pyrrolidin 2 One

Influence of Substituent Effects on Reactivity and Reaction Selectivity

No studies were found that specifically analyze how the ortho-amino and para-bromo substituents on the phenyl ring of 1-(2-Amino-4-bromophenyl)pyrrolidin-2-one influence its reactivity or the selectivity of its chemical reactions.

Stereochemical Control over Chemical Transformations

There is no available literature detailing stereochemical control in chemical transformations involving this compound.

Conformational Dynamics and Their Impact on Molecular Recognition

Detailed conformational analysis and studies on the impact of these dynamics on molecular recognition for this compound are not present in the reviewed sources.

Elucidation of Electronic and Steric Factors Governing Chemical Behavior

A specific elucidation of the electronic and steric factors for this particular compound has not been published in the available scientific literature.

Future Directions and Unresolved Research Challenges in the Study of 1 2 Amino 4 Bromophenyl Pyrrolidin 2 One

Identification of Novel Synthetic Pathways with Enhanced Efficiency and Selectivity

One promising direction is the exploration of catalytic C-H activation and amination reactions. These modern synthetic methods offer the potential for more direct and atom-economical routes to substituted pyrrolidinones. For instance, iridium-catalyzed reductive amination of lactams and tertiary amides presents a potential strategy for the formation of the pyrrolidinone ring system. nih.gov Additionally, the development of one-pot synthesis methodologies, such as the reaction of donor-acceptor cyclopropanes with anilines, could provide a straightforward route to 1,5-substituted pyrrolidin-2-ones. nih.gov Such methods are often metal-free and proceed from readily available starting materials, which is advantageous for large-scale synthesis. mdpi.com

A significant unresolved challenge is the stereoselective synthesis of pyrrolidinone derivatives. nih.gov Many biological targets exhibit stereospecific interactions, meaning that a single enantiomer of a chiral drug is often responsible for the desired therapeutic effect. Future synthetic work will need to address the creation of chiral centers in a controlled manner, potentially through the use of chiral catalysts or starting materials derived from the chiral pool, such as proline. nih.govnih.gov

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern drug discovery, offering the ability to predict molecular properties and guide experimental work. nih.govnih.gov For 1-(2-Amino-4-bromophenyl)pyrrolidin-2-one, advanced computational modeling will be crucial in several areas.

A key future direction is the use of molecular docking and dynamics simulations to identify potential biological targets. nih.govnih.gov By modeling the interactions of the compound with the active sites of various proteins, researchers can generate hypotheses about its mechanism of action. The presence of the 2-amino-4-bromophenyl moiety suggests that it may interact with targets where such substitutions are known to be favorable. For example, bromophenol derivatives have shown inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase. nih.gov

Furthermore, the application of quantum mechanics and machine learning can enhance the predictive power of computational models. nih.govacs.org These methods can be used to more accurately predict properties such as binding affinity, solubility, and metabolic stability, thereby reducing the number of compounds that need to be synthesized and tested experimentally. researchgate.net A significant challenge remains in improving the accuracy of these predictive models and integrating computational data with experimental results for a more holistic understanding of a compound's behavior. nih.gov

Exploration of Entirely New Application Paradigms

While the specific biological activity of this compound is not well-established, the pyrrolidinone scaffold is present in a wide range of biologically active molecules, including antibacterial, antiviral, anticancer, and anti-inflammatory agents. wikipedia.orgambeed.com This suggests a broad potential for new applications.

Future research should explore the activity of this compound against a diverse array of biological targets. The 2-aminophenyl group is a common feature in inhibitors of various kinases, which are important targets in oncology. acs.org For instance, Polo-like kinase 1 (PLK1) is a target in acute myeloid leukemia, and inhibitors of this enzyme have been investigated in clinical trials. acs.org The pyrrolidinone core is also found in compounds with antimicrobial and anticancer properties. nih.gov

A significant challenge will be to identify a unique therapeutic niche for this specific compound. This will require screening against a wide range of biological targets and in various disease models. The presence of the bromine atom could influence its pharmacokinetic properties and binding interactions, potentially leading to novel activities not observed in non-brominated analogs. For example, some bromo-substituted isoindolin-1-one (B1195906) derivatives have been identified as potent positive allosteric modulators of GABAA receptors with potential antiepileptic efficacy.

Integration of High-Throughput Experimentation and Data Science for Chemical Discovery

The integration of high-throughput screening (HTS) and data science is revolutionizing drug discovery by enabling the rapid testing of large numbers of compounds and the analysis of the resulting complex datasets. nih.gov For this compound and its future analogs, these technologies will be instrumental in accelerating the pace of research.

HTS can be used to rapidly screen the compound against large libraries of biological targets to identify potential "hits." This can be coupled with high-content screening, which provides more detailed information on the cellular effects of a compound. Automation and miniaturization are key aspects of HTS that allow for the efficient use of resources.

The vast amounts of data generated by HTS require sophisticated data science and machine learning approaches for analysis. These tools can help to identify structure-activity relationships, predict the properties of new compounds, and optimize lead candidates. researchgate.net A major challenge in this area is the development of robust and validated models that can accurately predict the biological activity of novel chemical entities. The successful integration of experimental screening data with computational models will be key to unlocking the full potential of this compound and its derivatives. nih.gov

Q & A

Q. What synthetic routes are recommended for 1-(2-Amino-4-bromophenyl)pyrrolidin-2-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from 2-bromoaniline derivatives. Key steps include:
  • Bromination and Protection : Selective bromination at the 4-position of the phenyl ring, followed by amino group protection (e.g., using Boc or acetyl groups) to prevent side reactions .
  • Pyrrolidinone Ring Formation : Cyclization via nucleophilic substitution or condensation reactions, often employing catalysts like iodine for efficiency .
  • Deprotection : Acidic or basic hydrolysis to regenerate the free amino group.
  • Optimization : Yield and purity depend on solvent choice (e.g., DMF for polar intermediates), temperature control (50–80°C for cyclization), and stoichiometric ratios (1:1.2 for amine:ketone precursors). Purification via column chromatography (silica gel, hexane/EtOAc gradients) is critical .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for characteristic signals:
  • Aromatic protons (δ 6.8–7.5 ppm, split due to bromine’s deshielding effect).
  • Pyrrolidinone NH (δ 1.5–2.5 ppm, broad if free amino group).
  • α-protons to the carbonyl (δ 2.8–3.5 ppm) .
  • ¹³C NMR : Confirm carbonyl (δ ~175 ppm) and brominated aromatic carbons (δ ~120–130 ppm) .
  • IR : Strong C=O stretch (~1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z ~254 (C₁₀H₁₀BrN₂O⁺) and fragmentation patterns (e.g., loss of Br or pyrrolidinone ring) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

  • Methodological Answer :
  • Comparative SAR Studies : Systematically modify functional groups (e.g., replacing bromine with chlorine or fluorine) and assess activity against target proteins (e.g., kinases, GPCRs). Use molecular docking to correlate substituent electronic effects (e.g., bromine’s electronegativity) with binding affinity .
  • Data Normalization : Control for assay variables (e.g., cell line variability, solvent effects) by repeating experiments under standardized conditions. Statistical tools like ANOVA can identify significant outliers .
  • Meta-Analysis : Cross-reference published data on analogs (e.g., 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one) to identify trends in activity-structure relationships .

Q. How does the bromine substituent’s position influence the compound’s reactivity and interactions in medicinal chemistry?

  • Methodological Answer :
  • Electronic Effects : Bromine at the 4-position enhances electrophilic aromatic substitution reactivity (e.g., Suzuki couplings) due to its electron-withdrawing nature. This facilitates functionalization for prodrug development .
  • Steric Effects : Para-substitution minimizes steric hindrance, improving binding to flat binding pockets (e.g., DNA intercalation). Compare with ortho-substituted analogs, which show reduced activity due to conformational strain .
  • Biological Stability : Bromine’s hydrophobicity increases metabolic stability (e.g., resistance to CYP450 oxidation) compared to chlorine or fluorine analogs .

Q. What methodologies are optimal for studying the compound’s mechanism of action in target proteins?

  • Methodological Answer :
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to identify hydrogen bonding (amino group) and hydrophobic interactions (bromophenyl) .
  • X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., enzymes) using SHELX programs for structure refinement. Focus on electron density maps near the bromophenyl and pyrrolidinone moieties .
  • Kinetic Assays : Monitor enzyme inhibition (e.g., IC₅₀ determination) under varied pH and ionic strength to elucidate mechanistic pathways (competitive vs. non-competitive) .

Q. How can reaction conditions be optimized for catalytic synthesis of pyrrolidin-2-one derivatives?

  • Methodological Answer :
  • Catalyst Screening : Test iodine, palladium, or copper catalysts for cyclization efficiency. Iodine (5 mol%) in DMF at 80°C achieves >80% yield for pyrrolidinone formation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of amine precursors, while toluene minimizes side reactions in reflux conditions .
  • In Situ Monitoring : Use TLC or HPLC to track reaction progress and terminate at optimal conversion (~90%) to prevent decomposition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Amino-4-bromophenyl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(2-Amino-4-bromophenyl)pyrrolidin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.